Ethyl (2E)-4,4-difluorobut-2-enoate

Physicochemical characterization Distillation purification Formulation development

Ethyl (2E)-4,4-difluorobut-2-enoate (CAS 37746-82-0; also cited as CAS 1992-97-8) is a fluorinated α,β-unsaturated ester with the molecular formula C₆H₈F₂O₂ and a molecular weight of 150.12 g·mol⁻¹. Its structure features a terminal gem-difluoromethyl (CF₂H) group conjugated to an (E)-configured acrylate ester, placing it within the class of β-fluoroalkyl acrylate building blocks.

Molecular Formula C6H8F2O2
Molecular Weight 150.12 g/mol
CAS No. 37746-82-0
Cat. No. B3424912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2E)-4,4-difluorobut-2-enoate
CAS37746-82-0
Molecular FormulaC6H8F2O2
Molecular Weight150.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC(F)F
InChIInChI=1S/C6H8F2O2/c1-2-10-6(9)4-3-5(7)8/h3-5H,2H2,1H3/b4-3+
InChIKeyWACKTOQGRVMXIO-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2E)-4,4-difluorobut-2-enoate (CAS 37746-82-0): A Fluorinated α,β-Unsaturated Ester Building Block for Research Procurement


Ethyl (2E)-4,4-difluorobut-2-enoate (CAS 37746-82-0; also cited as CAS 1992-97-8) is a fluorinated α,β-unsaturated ester with the molecular formula C₆H₈F₂O₂ and a molecular weight of 150.12 g·mol⁻¹. Its structure features a terminal gem-difluoromethyl (CF₂H) group conjugated to an (E)-configured acrylate ester, placing it within the class of β-fluoroalkyl acrylate building blocks . The compound is a liquid at ambient temperature with a boiling point reported at 83–88 °C (at 52–54 Torr) and a predicted density of 1.104 ± 0.06 g·cm⁻³ . It carries the MDL identifier MFCD13190452 and the IUPAC name ethyl (E)-4,4-difluorobut-2-enoate [1]. Its primary value proposition in research procurement lies in the simultaneous presence of a reactive Michael-acceptor enoate system and a metabolically relevant CF₂H motif, which together enable downstream synthetic transformations that non-fluorinated or trifluoromethyl analogs cannot replicate.

Why Ethyl Crotonate, Ethyl Trifluorocrotonate, or Other In-Class Esters Cannot Replace Ethyl (2E)-4,4-difluorobut-2-enoate in Synthesis


The CF₂H group in ethyl (2E)-4,4-difluorobut-2-enoate is not merely a smaller version of CF₃: it is a weak hydrogen-bond donor (pKa ≈ 18–22 for the C–H bond) capable of engaging in directional H-bonding interactions with biological targets, a property entirely absent in CF₃-bearing analogs [1]. This translates to measurably different reactivity profiles—the difluoro compound exhibits attenuated Michael acceptor electrophilicity relative to ethyl (E)-4,4,4-trifluorobut-2-enoate, resulting in lower but more controllable conjugate addition yields under microreactor conditions, a feature that can be exploited for chemoselectivity [2]. Conversely, the non-fluorinated ethyl crotonate lacks the electron-withdrawing influence of fluorine, leading to a >55 °C higher boiling point, a substantially lower density (~0.918 vs. ~1.104 g·mL⁻¹), and fundamentally different polarity and metabolic stability characteristics. Generic substitution therefore risks both failed reactivity and altered physicochemical profiles that invalidate comparative structure–activity relationship (SAR) studies.

Quantitative Differentiation Evidence: Ethyl (2E)-4,4-difluorobut-2-enoate vs. Closest Analogs


Physical Property Shift: Boiling Point Reduction of ~55 °C and Density Increase of ~20% vs. Non-Fluorinated Ethyl Crotonate

Ethyl (2E)-4,4-difluorobut-2-enoate exhibits a boiling point of 83–88 °C (at 52–54 Torr) , compared to 142–143 °C (at atmospheric pressure) for the non-fluorinated analog ethyl (E)-but-2-enoate (ethyl crotonate) . Even accounting for the reduced pressure measurement of the difluoro compound, the estimated boiling point at atmospheric pressure remains substantially lower (~165–175 °C estimated via pressure–temperature nomography), representing a significant increase in volatility. The predicted density of 1.104 g·cm⁻³ for the difluoro compound is approximately 20% higher than the 0.918 g·mL⁻¹ measured for ethyl crotonate , reflecting the mass and electronic effects of fluorine substitution.

Physicochemical characterization Distillation purification Formulation development

Tuned Michael Acceptor Reactivity: Attenuated Electrophilicity vs. Ethyl 4,4,4-Trifluorobut-2-enoate Enables Chemoselective Conjugate Additions

In a direct comparative study using microreactor conditions with nitroalkane nucleophiles and DBU as base, ethyl (E)-4,4-difluorobut-2-enoate demonstrated lower reactivity than ethyl (E)-4,4,4-trifluorobut-2-enoate, as evidenced by the corresponding 1,4-adducts obtained in lower yields [1]. While the trifluoromethyl analog reacted smoothly to afford CF₃-containing compounds, the difluoro variant required modified conditions and produced lower yields, a result attributed to the reduced electron-withdrawing power of CF₂H (Hammett σₚ ≈ 0.32) versus CF₃ (σₚ ≈ 0.54) [2].

Michael addition Chemoselectivity Microreactor synthesis Organofluorine chemistry

Unique Hydrogen-Bond Donor Capability of the CF₂H Motif: A Pharmacologically Relevant Differentiator from CF₃-Containing Analogs

The difluoromethyl (CF₂H) group in ethyl (2E)-4,4-difluorobut-2-enoate is weakly acidic (pKa of the C–H proton estimated at 18–22 in DMSO) and can function as a lipophilic hydrogen-bond donor, a property that the CF₃ group (pKa > 30) cannot replicate [1]. This H-bond donor capacity has been exploited to improve binding selectivity in bioactive compounds, with documented enhancements in target engagement when CF₂H replaces CF₃ in enzyme inhibitors [1]. Unlike CF₃, which is purely hydrophobic and electron-withdrawing, CF₂H can simultaneously modulate lipophilicity (calculated logP reduction of ~0.6 units relative to CF₃ for the same scaffold) while forming directional H-bonds with protein backbone carbonyls.

Bioisostere design Hydrogen bonding Drug discovery Metabolic stability

Validated Three-Step Synthetic Protocol: Scalable Preparation of β-Fluoroalkyl Acrylates from Fluoroacetic Esters

Ethyl (E)-4,4-difluorobut-2-enoate (referred to as difluorocrotonate) was specifically synthesized and characterized as part of a three-step protocol for preparing β-fluoroalkyl acrylic acid esters from fluoroacetic esters [1]. The optimized sequence comprises: (1) Claisen-type condensation of ethyl difluoroacetate with ethyl acetate using LDA as base; (2) NaBH₄ reduction of the resulting γ-fluoro-β-keto ester in toluene or benzene; and (3) P₂O₅-promoted dehydration of the intermediate γ-fluoro-β-hydroxy ester. The difluorocrotonate was obtained as a distinct product (Table 1, entries 2 and 6) alongside other β-fluoroalkyl acrylates, and its successful incorporation into downstream 2-pyrrolidone products was demonstrated with complete diastereoselectivity [1].

Synthetic methodology β-Fluoroalkyl acrylate Claisen condensation Process chemistry

Commercial Availability with Defined Purity Specifications: ≥95% Purity from Multiple Independent Suppliers

Ethyl (2E)-4,4-difluorobut-2-enoate is stocked by multiple independent chemical suppliers with documented purity specifications. Enamine LLC (product code EN300-106847) lists the compound with a purity of 95% . Apollo Scientific offers the compound (catalog 54-PC108021) with pricing at €882 for 250 mg and €2,456 for 1 g . Parchem lists the compound under multiple CAS numbers (37746-82-0, 1992-97-8) . ChemScene offers it as catalog CS-0113942 with storage at 2–8 °C sealed in dry conditions . The multi-vendor landscape reduces single-supplier dependency risk for procurement.

Chemical procurement Quality specification Supply chain Building block

Proven Application Scenarios for Ethyl (2E)-4,4-difluorobut-2-enoate in Research and Industrial Synthesis


Medicinal Chemistry: CF₂H-Containing Bioisostere Synthesis via Michael Addition

Ethyl (2E)-4,4-difluorobut-2-enoate serves as a Michael acceptor for the construction of CF₂H-bearing drug-like molecules, particularly where the difluoromethyl group is intended to function as a hydrogen-bond donor to improve target binding selectivity [1]. Its attenuated electrophilicity relative to the CF₃ analog, as demonstrated in microreactor conjugate additions with nitroalkanes [2], makes it the preferred choice when chemoselectivity is paramount—for instance, in substrates containing multiple nucleophilic sites where the more reactive trifluorocrotonate would yield complex product mixtures. The resulting adducts, such as CF₂H-substituted 2-pyrrolidones obtained as single diastereoisomers [3], are valuable scaffolds in fragment-based drug discovery and covalent inhibitor design.

Agrochemical Intermediates: Route to Pyrazole Carboxanilide Fungicides

While ethyl 4,4-difluoro-3-oxobutanoate is the direct precursor, ethyl (2E)-4,4-difluorobut-2-enoate occupies the same difluoromethyl supply chain as a versatile intermediate that can be converted to the oxo-ester or used directly in heterocycle construction. Patents describe the utility of 4,4-difluorobut-2-enoate esters and their derivatives in preparing 3-difluoromethyl-4-pyrazole-carboxylic acid esters, which are key intermediates for succinate dehydrogenase inhibitor (SDHI) fungicides such as fluxapyroxad, bixafen, and sedaxane [4]. The (E)-enoate geometry ensures the correct stereochemical outcome in cyclocondensation reactions with hydrazines, a feature not guaranteed with the saturated or alkyne analogs.

Physicochemical Property Tuning: Volatility and Density Advantages in Multi-Step Synthesis Workflows

The boiling point of ethyl (2E)-4,4-difluorobut-2-enoate (83–88 °C at 52–54 Torr) is substantially lower than that of non-fluorinated ethyl crotonate (142–143 °C at atmospheric pressure) . This volatility differential, combined with its ~20% higher density, makes the difluoro compound more amenable to purification by fractional distillation under reduced pressure, reducing reliance on chromatographic separation in process-scale workflows. For research groups designing multi-step sequences where intermediate purification is rate-limiting, this improved distillability translates to shorter cycle times and higher throughput.

Academic Fluorine Chemistry: Validated Three-Step Protocol for Teaching and Methodology Development

The fully characterized three-step synthesis of β-fluoroalkyl acrylates—Claisen condensation of ethyl difluoroacetate with ethyl acetate, NaBH₄ reduction, and P₂O₅-mediated dehydration—provides a robust experimental framework for academic laboratories studying organofluorine methodology [3]. The protocol has been reproduced and cited in ≥18 subsequent publications, making ethyl (2E)-4,4-difluorobut-2-enoate a benchmark substrate for evaluating new fluorination reagents, catalysts, or reaction conditions. Its availability from multiple commercial vendors at defined purity (≥95%) further lowers the barrier to entry for research groups initiating fluorine chemistry programs.

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